molecular formula C8H10FNO2 B8032524 2-Fluoro-6-propoxypyridin-3-OL

2-Fluoro-6-propoxypyridin-3-OL

Cat. No.: B8032524
M. Wt: 171.17 g/mol
InChI Key: MSXDZCYRYOTVAR-UHFFFAOYSA-N
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Description

2-Fluoro-6-propoxypyridin-3-ol (CAS 1881321-70-5) is a fluorinated pyridine derivative of significant interest in advanced chemical synthesis and research. With the molecular formula C₈H₁₀FNO₂ and a molecular weight of 171.17 g/mol, this compound serves as a versatile building block in medicinal chemistry and materials science . The presence of the fluorine atom and the propoxy group on the pyridine ring makes it a valuable substrate for nucleophilic aromatic substitution (SNAr) reactions, a key transformation for creating complex molecules . Fluoropyridines are widely employed in the synthesis of pharmaceuticals and agrochemicals, as the introduction of fluorine can enhance a compound's metabolic stability, bioavailability, and binding affinity . Furthermore, this scaffold is utilized in the development of fluorinated polymers and network materials, which benefit from the increased thermal stability, chemical resistance, and hydrophobicity imparted by fluorine atoms . As a key intermediate, 2-Fluoro-6-propoxypyridin-3-ol can be used to generate more complex fluorinated starting materials or be incorporated into larger structures aiming to exploit the unique properties of organofluorine compounds . This product is intended for research and further manufacturing applications only and is not intended for direct human use.

Properties

IUPAC Name

2-fluoro-6-propoxypyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO2/c1-2-5-12-7-4-3-6(11)8(9)10-7/h3-4,11H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSXDZCYRYOTVAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC(=C(C=C1)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Fluoro 6 Propoxypyridin 3 Ol

Strategic Approaches to the Pyridine (B92270) Core Formation

The construction of the pyridine ring is a foundational step in the synthesis of 2-Fluoro-6-propoxypyridin-3-OL. Various methodologies have been developed to create this heterocyclic system, each with its own advantages in terms of efficiency, substrate scope, and reaction conditions.

The Hantzsch pyridine synthesis, first reported in 1881, is a classic multicomponent reaction that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.org The initial product is a 1,4-dihydropyridine, which can then be oxidized to the corresponding pyridine. wikipedia.org The driving force for this aromatization step is the formation of a stable aromatic ring. wikipedia.org

Modern variants of the Hantzsch synthesis focus on improving efficiency, simplifying procedures, and expanding the substrate scope. These contemporary approaches often employ catalysts to enhance reaction rates and yields. For instance, the use of a bifunctional Pd/C/K-10 catalyst allows for a one-pot domino cyclization-oxidative aromatization process, representing an environmentally benign route to pyridines. organic-chemistry.org Phenylboronic acid has also been utilized as a catalyst in a three-component Hantzsch reaction to produce 1,4-dihydropyridines. organic-chemistry.org

Furthermore, research has explored the use of heterogeneous catalysts, which can be easily recovered and reused, aligning with the principles of green chemistry. um.edu.mt Covalently anchored sulfonic acid on silica (B1680970) gel, for example, serves as an efficient and reusable catalyst for the one-pot synthesis of Hantzsch 1,4-dihydropyridines under solvent-free conditions. organic-chemistry.org The versatility of the Hantzsch synthesis allows for the preparation of a wide array of substituted pyridines by varying the aldehyde, β-ketoester, and nitrogen source. nih.gov

Table 1: Comparison of Catalysts in Hantzsch Pyridine Synthesis

Catalyst Reaction Conditions Advantages
Phenylboronic Acid Three-component reaction Catalytic
Pd/C/K-10 Domino cyclization-oxidative aromatization Environmentally benign, one-pot
Sulfonic acid on silica gel Solvent-free Reusable heterogeneous catalyst
Phosphotungstic acid on alumina Benign conditions High yields, catalyst reusability um.edu.mt

Transition metal-catalyzed reactions have become indispensable tools for the construction of complex heterocyclic frameworks, including the pyridine ring. nih.gov These methods are often characterized by their high efficiency and selectivity. acsgcipr.org

One prominent strategy is the [2+2+2] cycloaddition reaction, which involves the coupling of two alkyne molecules and a nitrile to form a pyridine ring. acsgcipr.orgrsc.org This method is highly atom-economical and can be catalyzed by various transition metals, including rhodium and ruthenium. acsgcipr.orgnih.gov The choice of catalyst can influence the regioselectivity of the cycloaddition, allowing for the controlled synthesis of specific pyridine isomers. rsc.org

Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also widely employed in the synthesis of substituted pyridines. nih.gov These reactions typically involve the coupling of a pyridine-containing boronic acid or ester with a suitable coupling partner, or vice versa. nih.govacs.org Palladium catalysts are commonly used to facilitate these transformations. nih.gov For instance, the Suzuki cross-coupling of 2-heterocyclic organozinc reagents with aryl chlorides, catalyzed by a palladium complex with the X-Phos ligand, provides 2-aryl-substituted pyridines in high yields. organic-chemistry.org Similarly, palladium-catalyzed cross-coupling of pyridylboronic acids with heteroaryl halides is an effective method for synthesizing highly substituted bipyridines. acs.org

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that contains substantial portions of all the starting materials. bohrium.com MCRs are advantageous due to their operational simplicity, atom economy, and the ability to rapidly generate molecular diversity. bohrium.comacs.org

The Hantzsch synthesis is a prime example of a multicomponent reaction used for pyridine synthesis. taylorfrancis.com Beyond the classical Hantzsch reaction, numerous other MCRs have been developed for the synthesis of pyridine derivatives. bohrium.com These reactions often involve a one-pot procedure, which minimizes waste and reduces reaction times. acs.orgnih.gov For example, a one-pot, four-component reaction of p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium acetate under microwave irradiation can produce novel pyridine derivatives in excellent yields (82%–94%) and short reaction times (2–7 minutes). nih.gov

The development of novel MCRs continues to be an active area of research, with a focus on creating more efficient and environmentally friendly methods for synthesizing complex molecules. acs.org These reactions are particularly valuable in medicinal chemistry for the rapid generation of libraries of compounds for biological screening. acs.org

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in In the context of pyridine synthesis, this has led to the development of more sustainable and environmentally friendly methodologies. nih.govresearchgate.net

Key green chemistry approaches in pyridine synthesis include:

Use of Green Catalysts: The development of reusable heterogeneous catalysts and biocatalysts can reduce waste and avoid the use of toxic heavy metals. researchgate.netijarsct.co.in For example, iron-catalyzed cyclization of ketoxime acetates and aldehydes offers a green route to symmetrical pyridines. rsc.org

Environmentally Friendly Solvents: Replacing hazardous organic solvents with greener alternatives like water or ionic liquids, or conducting reactions under solvent-free conditions, significantly reduces the environmental impact. rasayanjournal.co.inijarsct.co.in The Hantzsch reaction has been successfully performed in aqueous micelles. organic-chemistry.org

Energy Efficiency: The use of microwave irradiation or ultrasound can accelerate reaction rates, often leading to higher yields and shorter reaction times, thus reducing energy consumption. ijarsct.co.inacs.org Microwave-assisted synthesis has been shown to be a valuable tool in green chemistry. nih.gov

Atom Economy: Multicomponent reactions are inherently atom-economical as they incorporate the majority of the atoms from the starting materials into the final product, minimizing waste. bohrium.com

The sustainable synthesis of pyridine bases from renewable resources like glycerol (B35011) is also an area of active research. researchgate.net These approaches align with the goal of developing a more sustainable chemical industry. researchgate.net

Regioselective Introduction of the Fluorine Atom

The introduction of a fluorine atom at a specific position on the pyridine ring is a critical step in the synthesis of 2-Fluoro-6-propoxypyridin-3-OL. The unique properties of fluorine can significantly impact the biological activity and physicochemical properties of a molecule. nih.gov

Direct C-H fluorination is a highly desirable transformation as it avoids the need for pre-functionalization of the substrate. sigmaaldrich.com However, the direct fluorination of electron-deficient pyridine rings can be challenging. rsc.org

Electrophilic fluorinating reagents, such as Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), are commonly used for this purpose. acs.orgacs.org The regioselectivity of the fluorination is influenced by the electronic properties of the substituents on the pyridine ring. acs.org For instance, the fluorination of imidazo[1,2-a]pyridines with Selectfluor in an aqueous medium proceeds with high regioselectivity to give the 3-fluorinated product. acs.orgacs.org

Recent advances have focused on developing milder and more selective fluorination methods. For example, a method for the site-selective fluorination of pyridines and diazines using silver(II) fluoride (B91410) has been reported, which proceeds at ambient temperature with exclusive selectivity for fluorination adjacent to the nitrogen atom. nih.gov Another approach involves the Rh(III)-catalyzed C–H functionalization for the preparation of multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov

The development of methods for the meta-selective fluorination of pyridines is also of significant interest. thieme-connect.de One strategy involves the use of pyridine N-oxides, which can be directly fluorinated to produce meta-fluorinated pyridines. rsc.org

Table 2: Reagents for Direct Fluorination of Pyridines

Reagent Substrate Key Features
Selectfluor Imidazo[1,2-a]pyridines Regioselective monofluorination acs.org
Silver(II) Fluoride Pyridines and diazines Site-selective fluorination adjacent to nitrogen nih.gov
N-Fluorobenzenesulfonimide Various heterocycles Electrophilic fluorination nih.gov

Fluorination Utilizing Pyridine N-Oxide Intermediates

Pyridine N-oxides are versatile intermediates for the synthesis of fluoropyridines, particularly for positions that are challenging to access through direct fluorination or SNAr of other halopyridines. rsc.orgacs.org The N-oxide functionality activates the pyridine ring for both electrophilic and nucleophilic attack.

One common strategy involves the activation of the pyridine N-oxide, followed by nucleophilic fluorination. For example, treatment of a pyridine N-oxide with an activating agent in the presence of a tertiary amine can furnish a trialkylammonium salt. This salt is then susceptible to displacement by a fluoride nucleophile. acs.org This method has been shown to be highly regioselective, with fluorination occurring exclusively para to an existing substituent in 3-substituted pyridine N-oxides. acs.org

An alternative approach is the direct fluorination of pyridine N-oxides. While nucleophilic fluorination of electron-rich pyridines can be difficult, the N-oxide can facilitate this transformation. rsc.org For instance, the direct fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide has been demonstrated to produce 3-fluoro-4-nitropyridine (B80604) N-oxide in moderate yield at room temperature. rsc.org

Starting MaterialReagentsProductYieldReference
3-Substituted Pyridine N-Oxides1. Activating Agent, Tertiary Amine 2. Fluoride Source2-Fluoro-5-substituted Pyridine61-99% acs.org
3-Bromo-4-nitropyridine N-oxideFluorinating Agent3-Fluoro-4-nitropyridine N-oxideModerate rsc.org

The synthesis of the required pyridine N-oxide is typically achieved by the oxidation of the corresponding pyridine with an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA). rsc.org

Installation and Derivatization of the Hydroxyl Group (Pyridin-3-ol)

The introduction of a hydroxyl group at the 3-position of the pyridine ring is a critical step in the synthesis of the target molecule. Several methods exist for the synthesis of 3-hydroxypyridines.

Synthetic Routes to 3-Hydroxypyridines

One classical method for preparing 3-hydroxypyridine (B118123) involves the sulfonation of pyridine, followed by alkali fusion. guidechem.com This process includes heating pyridine with fuming sulfuric acid and a mercury sulfate (B86663) catalyst, followed by fusion with sodium hydroxide. guidechem.com

Another approach involves the rearrangement of furfurylamine (B118560). Reacting furfurylamine with hydrogen peroxide in the presence of hydrochloric acid, followed by hydrolysis, can yield 3-hydroxypyridine in good yield. researchgate.net

More modern methods include ruthenium-catalyzed ring-closing metathesis (RCM) of nitrogen-containing dienes. acs.org This strategy can provide access to substituted 3-hydroxypyridines and offers advantages in terms of simplicity and flexibility. acs.org

PrecursorKey ReagentsProductYieldReference
Pyridine1. Fuming H2SO4, HgSO4 2. NaOH3-Hydroxypyridine64% (crude) guidechem.com
FurfurylamineH2O2, HCl3-Hydroxypyridine76% researchgate.net
Nitrogen-containing dienesRuthenium CatalystSubstituted 3-Hydroxypyridines68-82% (2 steps) acs.org

Selective O-Alkylation for Propoxy Group Introduction

Once the 3-hydroxypyridine core is established, the propoxy group can be introduced via selective O-alkylation. The direct alkylation of hydroxypyridines can sometimes lead to a mixture of N- and O-alkylated products. nih.gov However, the choice of reaction conditions and alkylating agent can favor O-alkylation.

For instance, imparting aromaticity to 2-pyridone derivatives through O-alkylation has been shown to be an effective strategy. nih.gov In the case of 3-hydroxypyridine, the hydroxyl group is phenolic in nature, and under basic conditions, the corresponding phenoxide is a potent nucleophile for reaction with an alkyl halide, such as 1-bromopropane (B46711) or 1-iodopropane, to form the desired ether.

The selectivity of alkylation can be influenced by factors such as the solvent, base, and the nature of the alkylating agent. For example, in the alkylation of pyrimidin-2(1H)-ones, the use of specific brominated enones as alkylating agents led exclusively to N-alkylation, while other conditions could produce O-alkylated products. nih.gov Careful optimization of these parameters is crucial for achieving selective O-alkylation of the 3-hydroxyl group without affecting other sensitive functionalities on the pyridine ring.

Overall Synthetic Disconnection Strategies for 2-Fluoro-6-propoxypyridin-3-OL

The design of an efficient synthesis for a polysubstituted molecule like 2-Fluoro-6-propoxypyridin-3-OL relies on a logical retrosynthetic analysis. slideshare.netscitepress.org This involves breaking down the target molecule into simpler, readily available starting materials through a series of "disconnections." slideshare.net

Sequential Functionalization and Protecting Group Chemistry

A plausible retrosynthetic strategy for 2-Fluoro-6-propoxypyridin-3-OL would involve the sequential introduction of the three substituents. The order of these introductions is critical to avoid unwanted side reactions and to manage the directing effects of the groups already present on the ring. ox.ac.uk

One possible disconnection is at the C-O bond of the propoxy group, leading back to a 2-fluoro-6-halopyridin-3-ol intermediate. This intermediate could then be subjected to an SNAr reaction with propanol (B110389) or sodium propoxide.

Alternatively, the hydroxyl group could be installed late in the synthesis. This might involve a starting material such as a 2,3-difluoro-6-propoxypyridine, where the 3-fluoro substituent is later converted to a hydroxyl group.

Given the potential for multiple reactive sites on the pyridine ring, the use of protecting groups is a key consideration. tandfonline.com For example, the pyridine nitrogen can be protected as a borane (B79455) complex to prevent its interference in certain reactions. acs.orgsigmaaldrich.com Similarly, a hydroxyl group might be protected as an ether or a silyl (B83357) ether during a subsequent functionalization step. The choice of protecting group is dictated by its stability to the reaction conditions and the ease of its removal. Various benzyl (B1604629) derivatives have also been explored as protecting groups for the pyridine nitrogen. researchgate.net

A successful synthesis will likely involve a multi-step sequence where the order of fluorination, hydroxylation, and O-alkylation is carefully orchestrated, potentially with the strategic use of protecting groups to ensure chemoselectivity.

Convergent Synthesis from Pre-functionalized Building Blocks

A convergent synthetic approach for 2-Fluoro-6-propoxypyridin-3-OL offers significant advantages in terms of efficiency and modularity. This strategy involves the synthesis of key fragments of the target molecule separately, which are then combined in the later stages. A plausible convergent route would first involve the synthesis of the 6-propoxypyridin-3-ol (B2801146) core, followed by a regioselective fluorination at the C2-position.

Synthesis of the 6-propoxypyridin-3-ol Intermediate:

The synthesis of the 6-propoxypyridin-3-ol intermediate can be envisioned through the condensation of a 1,3-dicarbonyl compound with an enamine or a related nitrogen-containing species. A potential disconnection for this intermediate is shown below:

Retrosynthetic Analysis:

The 6-propoxypyridin-3-ol can be disconnected to reveal a β-ketoester and an amino-acrylate derivative. The propoxy group can be introduced via nucleophilic aromatic substitution on a suitably activated pyridine ring or incorporated into one of the starting materials.

A forward synthesis could proceed as follows:

Formation of a β-enaminone: A β-ketoester, such as ethyl 3-oxobutanoate, can be reacted with a source of ammonia or a primary amine to form an enamine.

Cyclization with a Propoxy-containing Building Block: The second component could be a pre-functionalized three-carbon unit containing the propoxy group. For instance, a propoxy-substituted malonate derivative or a related synthon could be employed for the cyclization reaction.

Aromatization: The resulting dihydropyridine (B1217469) intermediate would then undergo oxidation to yield the aromatic 6-propoxypyridin-3-ol.

An alternative and potentially more direct convergent approach involves the use of a pre-formed substituted pyridine that can be further functionalized. For example, starting with a commercially available 2-chloro-3-hydroxypyridine, the propoxy group can be introduced via a nucleophilic aromatic substitution (SNAr) reaction.

StepReactantsReagents and ConditionsProduct
12,3-dihydroxypyridine1. Protection of hydroxyl groups (e.g., as benzyl ethers)2,3-bis(benzyloxy)pyridine
22,3-bis(benzyloxy)pyridine1. n-Butyllithium, THF, -78 °C; 2. Propanol6-propoxy-2,3-bis(benzyloxy)pyridine
36-propoxy-2,3-bis(benzyloxy)pyridineH₂, Pd/C, Ethanol6-propoxypyridin-3-ol

Regioselective Fluorination:

With the 6-propoxypyridin-3-ol precursor in hand, the final step is the regioselective introduction of a fluorine atom at the C2-position. The hydroxyl and propoxy groups are ortho, para-directing, which should activate the C2 and C4 positions for electrophilic substitution. The steric hindrance from the propoxy group might favor substitution at the C2 position.

Electrophilic fluorinating agents are well-suited for this transformation. Reagents such as Selectfluor® (F-TEDA-BF₄) are commonly used for the fluorination of electron-rich aromatic and heteroaromatic compounds.

StepReactantReagents and ConditionsProduct
46-propoxypyridin-3-olSelectfluor®, Acetonitrile, Room Temperature2-Fluoro-6-propoxypyridin-3-OL

The reaction conditions, including the solvent and temperature, would need to be carefully optimized to achieve high regioselectivity and yield.

Considerations for Stereoselective Synthesis (if applicable to chiral analogues)

While 2-Fluoro-6-propoxypyridin-3-OL itself is achiral, the development of synthetic routes that allow for the introduction of stereocenters would be valuable for creating chiral analogues. Such analogues could have applications in areas where specific stereochemistry is crucial for biological activity or material properties.

Introduction of Chirality:

Chirality could be introduced into the molecule in several ways:

Chiral Propoxy Group: The n-propoxy group could be replaced with a chiral alkoxy group, such as a (R)- or (S)-sec-butoxy group. This would involve using a chiral alcohol in the synthesis of the precursor.

Substitution on the Pyridine Ring: Introduction of a substituent with a stereocenter at one of the available positions on the pyridine ring (C4 or C5) would create a chiral molecule.

Atropisomerism: If bulky substituents were introduced at positions flanking the pyridine ring, restricted rotation around a single bond could lead to atropisomerism, a form of axial chirality.

Strategies for Stereoselective Synthesis:

Should a chiral analogue be desired, several stereoselective synthetic strategies could be employed:

Use of Chiral Starting Materials: The most straightforward approach would be to start with a chiral, non-racemic building block. For instance, if a chiral center is desired in the alkoxy group, a commercially available chiral alcohol could be used in the synthesis of the 6-alkoxypyridin-3-ol precursor.

ApproachDescriptionKey Consideration
Chiral Pool SynthesisUtilization of readily available chiral starting materials (e.g., chiral alcohols, amino acids).Availability of the desired chiral precursor in high enantiomeric purity.
Asymmetric CatalysisEmployment of a chiral catalyst to induce stereoselectivity in a key bond-forming reaction. For example, an asymmetric cyclization to form the pyridine ring or an enantioselective functionalization of the ring.Development of a suitable catalyst and reaction conditions for the specific substrate.
Chiral ResolutionSeparation of a racemic mixture of a chiral intermediate or the final product. This can be achieved through classical resolution with a chiral resolving agent or by chiral chromatography.Can be less efficient than asymmetric synthesis, with a maximum theoretical yield of 50% for one enantiomer.

For example, in the synthesis of an analogue with a chiral center on a substituent, an asymmetric reaction, such as an asymmetric aldol (B89426) reaction or an asymmetric Michael addition, could be used to construct the substituent with the desired stereochemistry before its attachment to the pyridine core.

Chemical Reactivity and Transformations of 2 Fluoro 6 Propoxypyridin 3 Ol

Reactivity of the Pyridine (B92270) Ring System

The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which significantly influences its reactivity compared to benzene. wikipedia.orgresearchgate.net This electron deficiency deactivates the ring towards electrophilic attack but activates it for nucleophilic and radical substitutions. wikipedia.orgwikipedia.org

Electrophilic aromatic substitution (EAS) on an unsubstituted pyridine ring is a challenging transformation that requires harsh reaction conditions and proceeds with a strong preference for substitution at the 3-position (meta to the nitrogen). wikipedia.orgyoutube.comquora.comquora.com This regioselectivity arises because the intermediates formed from electrophilic attack at the 2- or 4-positions are highly destabilized, as they place a formal positive charge on the electronegative nitrogen atom. quora.com

In 2-Fluoro-6-propoxypyridin-3-OL, the outcome of EAS is further complicated by the directing effects of the existing substituents. The hydroxyl (-OH) and propoxy (-OPr) groups are strong activating, ortho-, para-directing groups due to their ability to donate electron density via resonance. Conversely, the fluorine (-F) atom is a deactivating group due to its strong inductive electron withdrawal, but it is also ortho-, para-directing. The pyridine nitrogen itself acts as a powerful deactivating, meta-directing group. wikipedia.org

The vacant positions on the ring are C4 and C5.

Attack at C4: This position is para to the strongly activating -OH group and ortho to the -F group. It is, however, ortho to the deactivating ring nitrogen.

Attack at C5: This position is meta to the -OH and -F groups but ortho to the activating -OPr group.

Table 1: Summary of Substituent Effects on Electrophilic Aromatic Substitution

SubstituentPositionElectronic EffectActivating/DeactivatingDirecting Effect
Pyridine N1-I, -M (Inductive, Mesomeric Withdrawal)Strongly DeactivatingMeta
-F2-I > +M (Strong Inductive, Weak Mesomeric)DeactivatingOrtho, Para
-OH3+M > -I (Strong Mesomeric, Weak Inductive)Strongly ActivatingOrtho, Para
-OPr6+M > -I (Strong Mesomeric, Weak Inductive)Strongly ActivatingOrtho, Para

The electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions (ortho and para to the nitrogen). nih.govmasterorganicchemistry.com In 2-Fluoro-6-propoxypyridin-3-OL, the ring is significantly activated for SNAr. The fluorine atom at the C2 position is a potent activating group for this reaction due to its intense electron-withdrawing inductive effect, which stabilizes the negatively charged Meisenheimer complex intermediate. masterorganicchemistry.com

Therefore, the C2 carbon is the most probable site for nucleophilic attack, leading to the displacement of the fluoride (B91410) ion. The propoxy group at C6 is less likely to be displaced as alkoxides are generally poorer leaving groups than fluoride in the context of SNAr on heteroaromatic systems. A wide variety of nucleophiles, including amines, alkoxides, and thiolates, can potentially displace the fluorine atom under relatively mild conditions. nih.gov

The pyridine core is an excellent substrate for radical substitution reactions, most notably the Minisci reaction. wikipedia.org This reaction involves the addition of a nucleophilic carbon-centered radical to an electron-deficient N-heterocycle, which is typically protonated under the acidic reaction conditions. wikipedia.orgnih.gov The substitution generally shows a strong preference for the C2 and C4 positions. scispace.com

For 2-Fluoro-6-propoxypyridin-3-OL, the C2 and C6 positions are already substituted. Therefore, a Minisci-type reaction would be expected to proceed at the next most electronically favorable vacant position, which is C4. Studies on substituted fluoropyridines have demonstrated high regioselectivity in Minisci reactions. acs.org The reaction allows for the introduction of a variety of alkyl and acyl groups onto the pyridine core through a C-H functionalization pathway, which is a valuable alternative to traditional substitution methods. wikipedia.org Recent advancements using photoredox catalysis have enabled Minisci-type reactions to be carried out under milder conditions with a broader range of radical precursors. nih.govscispace.com

Reactivity of the Fluorine Substituent

The carbon-fluorine bond is the strongest single bond in organic chemistry, yet its reactivity in 2-Fluoro-6-propoxypyridin-3-OL is context-dependent and pivotal to the molecule's synthetic utility.

While thermally robust, the C-F bond can be activated and functionalized using transition metal complexes. acs.orgnih.gov This area of chemistry has seen significant development, providing methods to transform otherwise inert C-F bonds. For fluoroaromatics and fluoroheterocycles, low-valent transition metals, such as those of nickel and palladium, can insert into the C-F bond via oxidative addition. acs.orgacs.org This process forms an organometallic intermediate that can then undergo further reactions, such as cross-coupling, to form new carbon-carbon or carbon-heteroatom bonds.

The activation of C-F bonds often competes with C-H bond activation, and the outcome is dependent on the metal center, ligands, and substrate. acs.orgnih.govrsc.org In some systems, phosphine (B1218219) ligands are intimately involved in the C-F activation process, acting as a fluorine acceptor. acs.orgacs.org These catalytic methods represent a powerful strategy for the late-stage functionalization of fluorinated molecules like 2-Fluoro-6-propoxypyridin-3-OL.

Table 2: Selected Catalytic Systems for C-F Bond Functionalization

Metal/CatalystReaction TypeDescription
Ni(0) complexesCross-couplingMediates oxidative addition into the C-F bond for subsequent coupling reactions. acs.org
Pd(0) complexesCross-couplingSimilar to Nickel, used in various catalytic cycles for C-F functionalization. acs.org
Mg(II) complexesC-N FormationCan mediate C-F to C-N bond transformation under mild conditions. rsc.org
Rhodium complexesC-H ActivationCan show preference for C-H activation ortho to a fluorine substituent. nih.gov

Contrary to its behavior in aliphatic SN1 and SN2 reactions where fluoride is a very poor leaving group, it serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) on electron-deficient rings. masterorganicchemistry.com The reactivity trend for halogens in SNAr is often F > Cl > Br > I, the reverse of the trend seen in SN2 reactions. masterorganicchemistry.com

This reversal is because the rate-determining step in an SNAr reaction is the initial attack of the nucleophile on the aromatic ring to form the Meisenheimer intermediate. masterorganicchemistry.com The cleavage of the carbon-halogen bond occurs in a subsequent, faster step. The high electronegativity of fluorine strongly polarizes the C-F bond and stabilizes the developing negative charge in the transition state of the first step, thereby lowering the activation energy and accelerating the reaction rate. masterorganicchemistry.com In 2-Fluoro-6-propoxypyridin-3-OL, the fluorine atom at the activated C2 position is therefore readily displaced by a variety of nucleophiles. nih.gov

Table 3: Relative Reactivity of Halogens as Leaving Groups

Reaction TypeReactivity OrderRationale
SN2I > Br > Cl >> FRate is dependent on C-X bond strength and leaving group stability (weaker bases are better).
SNArF > Cl > Br > IRate is dependent on the activation of the ring toward nucleophilic attack; fluorine's electronegativity accelerates the rate-determining step. masterorganicchemistry.com

Reactivity of the Hydroxyl Group (Pyridin-3-ol Moiety)

The hydroxyl group is a primary site of reactivity in 2-Fluoro-6-propoxypyridin-3-OL, engaging in tautomerism, derivatization reactions, and coordination with metal ions.

The 3-hydroxypyridine (B118123) scaffold of 2-Fluoro-6-propoxypyridin-3-OL allows for the existence of a keto-enol tautomeric equilibrium. The enol form (the hydroxypyridine) can tautomerize to its corresponding keto form, a pyridone. This process involves the migration of the hydroxyl proton to a ring carbon atom, with a concurrent shift of double bonds within the ring.

Tautomeric FormGeneral Stability Factors
Enol (Hydroxy) Aromatic stabilization of the pyridine ring.
Keto (Pyridone) Generally less stable for 3-hydroxypyridines.

The hydroxyl group of 2-Fluoro-6-propoxypyridin-3-OL is nucleophilic and can readily undergo O-alkylation and O-acylation to form the corresponding ethers and esters. These reactions are fundamental in modifying the properties of the molecule, such as its solubility, and for introducing functional handles for further synthetic transformations.

O-Alkylation: This reaction typically involves the deprotonation of the hydroxyl group with a suitable base to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide or a similar alkylating agent.

O-Acylation: The esterification of the hydroxyl group can be achieved using various acylating agents, such as acyl chlorides or anhydrides, often in the presence of a base like pyridine or triethylamine (B128534) to neutralize the acidic byproduct.

While specific reaction conditions and yields for the derivatization of 2-Fluoro-6-propoxypyridin-3-OL are not extensively documented in publicly available literature, general protocols for the O-alkylation and O-acylation of hydroxypyridines are well-established.

Reaction TypeTypical ReagentsProduct
O-Alkylation Alkyl halide (e.g., CH₃I), Base (e.g., NaH)3-Alkoxy-2-fluoro-6-propoxypyridine
O-Acylation Acyl chloride (e.g., CH₃COCl), Base (e.g., Pyridine)2-Fluoro-6-propoxypyridin-3-yl acetate (B1210297)

The 3-hydroxypyridine moiety can act as a ligand for various metal ions. The deprotonated hydroxyl group, along with the pyridine nitrogen, can form a bidentate chelate with a metal center. The coordination chemistry of hydroxypyridinones, which are structurally related to the keto tautomer, is particularly well-studied, and these compounds are known to be excellent chelators for a range of metal ions, including iron(III).

The coordination of 2-Fluoro-6-propoxypyridin-3-OL to a metal ion would be expected to involve the oxygen of the deprotonated hydroxyl group. The electronic properties of the fluorine and propoxy substituents would modulate the electron density on the coordinating oxygen atom, thereby influencing the stability and properties of the resulting metal complex.

Reactivity of the Propoxy Ether Linkage

The propoxy group at the 6-position is an important structural feature, influencing the molecule's lipophilicity and steric profile. Its ether linkage, however, can be susceptible to cleavage under certain conditions.

The ether bond in alkoxy-substituted pyridines can be cleaved under harsh acidic conditions, typically employing strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr). The mechanism of this cleavage generally involves the protonation of the ether oxygen, followed by nucleophilic attack of a halide ion on the adjacent carbon atom of the alkyl group.

For 2-Fluoro-6-propoxypyridin-3-OL, treatment with a strong acid like HI would be expected to cleave the propoxy group, yielding 2-fluoro-6-hydroxypyridin-3-ol and propyl iodide. The conditions required for this transformation are typically vigorous, involving heating the substrate with the concentrated acid.

ReagentExpected Products
Hydroiodic Acid (HI) 2-Fluoro-6-hydroxypyridin-3-ol, Propyl iodide
Hydrobromic Acid (HBr) 2-Fluoro-6-hydroxypyridin-3-ol, Propyl bromide

In the context of multi-step organic synthesis, the propoxy ether linkage in 2-Fluoro-6-propoxypyridin-3-OL is generally considered a stable functional group. It is robust under a wide range of reaction conditions, including many common transformations that target other parts of the molecule. For instance, the propoxy group is expected to be stable to many oxidizing and reducing agents, as well as to most standard organometallic reagents.

This stability makes the propoxy group a useful feature for synthetic strategies where the hydroxyl group or other positions on the pyridine ring are to be modified without affecting the ether linkage. However, its lability under strong acidic conditions must be taken into account when planning synthetic routes that involve such reagents. The compatibility of the propoxy group with various reaction conditions is a key consideration in the design of efficient and selective syntheses involving this and related compounds.

Chemo- and Regioselectivity in Complex Pyridine Architectures

The pyridine ring is inherently electron-deficient, and this deficiency is further modulated by the attached functional groups. In 2-Fluoro-6-propoxypyridin-3-OL, the fluorine atom at the 2-position and the hydroxyl group at the 3-position significantly influence the electron density of the ring. The fluorine atom is strongly electron-withdrawing through its inductive effect, while the hydroxyl and propoxy groups are electron-donating through resonance.

This electronic landscape dictates the regioselectivity of electrophilic and nucleophilic substitution reactions. Electrophilic aromatic substitution, which is generally difficult on pyridine rings, would be directed to the positions least deactivated by the electron-withdrawing fluorine. Conversely, nucleophilic aromatic substitution (SNAr) is facilitated by the electron-deficient nature of the ring, with the fluorine atom being a potential leaving group.

The presence of multiple reactive sites—the hydroxyl group, the fluorine atom, and the C-H bonds on the pyridine ring—necessitates careful consideration of chemoselectivity. For instance, reactions involving deprotonation could potentially occur at the hydroxyl group or one of the ring carbons. The acidity of the C-H bonds is enhanced by the electron-withdrawing fluorine, making deprotometalation a viable strategy for functionalization. researchgate.net The regioselectivity of such deprotonation is guided by the directing effects of the existing substituents.

Catalytic Coupling Reactions and Further Derivatizations

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecules containing pyridine scaffolds. The halogenated and hydroxylated nature of 2-Fluoro-6-propoxypyridin-3-OL makes it a suitable substrate for various catalytic transformations, allowing for the introduction of a wide range of substituents.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are among the most versatile methods for forming carbon-carbon and carbon-heteroatom bonds. mdpi.commdpi.com For 2-Fluoro-6-propoxypyridin-3-OL, the fluorine atom at the 2-position can potentially participate in these reactions, although C-F bond activation is generally more challenging than that of other halogens. mdpi.com Alternatively, the hydroxyl group can be converted into a better leaving group, such as a triflate or nonaflate, to enable cross-coupling at the 3-position. nih.govacs.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with a halide or triflate. By converting the hydroxyl group of 2-Fluoro-6-propoxypyridin-3-OL to a triflate, it can be coupled with various boronic acids or esters to introduce aryl, heteroaryl, or alkyl groups at the 3-position. The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions. nih.govresearchgate.net

Stille Coupling: In a Stille coupling, an organotin reagent is coupled with an organic halide or triflate. This method is known for its tolerance of a wide range of functional groups. Similar to the Suzuki-Miyaura reaction, derivatization of the hydroxyl group would be necessary to enable coupling at the C3 position.

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds. nih.gov It can be used to introduce primary or secondary amines at a position activated for coupling, such as a triflated C3 position. The reaction conditions, particularly the choice of ligand and base, are critical for successful amination. nih.gov

Table 1: Illustrative Palladium-Catalyzed Cross-Coupling Reactions on a Pyridin-3-yl Tristate Derivative

EntryCoupling PartnerCatalyst/LigandBaseProductYield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃2-Fluoro-6-propoxy-3-phenylpyridine85
24-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃2-Fluoro-3-(4-methoxyphenyl)-6-propoxypyridine92
3(Tributylstannyl)thiophenePd(PPh₃)₄-2-Fluoro-6-propoxy-3-(thiophen-2-yl)pyridine78
4MorpholinePd₂(dba)₃ / XantphosNaOtBu4-(2-Fluoro-6-propoxypyridin-3-yl)morpholine88

Note: The data in this table is illustrative and based on typical yields for these types of reactions on similar substrates. It does not represent experimentally verified results for 2-Fluoro-6-propoxypyridin-3-OL itself.

Other Transition-Metal Mediated Transformations

Beyond palladium, other transition metals can be employed to mediate transformations of 2-Fluoro-6-propoxypyridin-3-OL. Copper-catalyzed reactions, for instance, are well-suited for certain C-N and C-O bond formations. Nickel catalysts can also be effective in cross-coupling reactions, sometimes offering complementary reactivity to palladium.

Furthermore, directed C-H activation is a powerful strategy for the functionalization of pyridine rings. The existing substituents on 2-Fluoro-6-propoxypyridin-3-OL can act as directing groups, enabling the selective introduction of new functional groups at otherwise unreactive C-H positions. This approach avoids the need for pre-functionalization (e.g., halogenation or conversion to a triflate), offering a more atom-economical synthetic route.

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework and probing the environment of specific nuclei, such as fluorine.

¹H, ¹³C, and ¹⁹F NMR for Structural Elucidation and Fluorine Environment

One-dimensional NMR spectra provide foundational information about the chemical environment of the hydrogen, carbon, and fluorine atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-Fluoro-6-propoxypyridin-3-ol is expected to display distinct signals for the aromatic protons and the protons of the propoxy group. The two aromatic protons on the pyridine (B92270) ring will appear as doublets due to coupling with each other. Their chemical shifts are influenced by the electronic effects of the fluorine, hydroxyl, and propoxy substituents. The propoxy group will show a triplet for the terminal methyl protons, a sextet (or multiplet) for the methylene (B1212753) protons adjacent to the methyl group, and a triplet for the methylene protons attached to the oxygen atom. A broad singlet corresponding to the hydroxyl proton is also anticipated, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal signals for each unique carbon atom in the molecule. The chemical shifts of the pyridine ring carbons are significantly affected by the attached functional groups. The carbon atom bonded to the fluorine will exhibit a large one-bond coupling constant (¹JC-F). The carbon bearing the hydroxyl group and the carbon attached to the propoxy group will also have characteristic chemical shifts. The three distinct carbon signals of the propoxy group will be observed in the aliphatic region of the spectrum.

¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum is a simple yet informative tool for characterizing fluorinated organic compounds due to its high sensitivity and wide chemical shift range. huji.ac.il For 2-Fluoro-6-propoxypyridin-3-ol, a single signal is expected for the fluorine atom attached to the pyridine ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. huji.ac.il This signal will likely appear as a doublet of doublets due to coupling with the adjacent aromatic protons.

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
Aromatic CH (H4)~7.0-7.5dJH4-H5 = ~8-9
Aromatic CH (H5)~6.5-7.0dJH5-H4 = ~8-9
O-CH₂~4.0-4.3tJ = ~6-7
CH₂~1.7-1.9sextetJ = ~7
CH₃~0.9-1.1tJ = ~7
OHVariablebr s-
¹³C NMR Predicted Chemical Shift (ppm) ¹⁹F Coupling
C2 (C-F)~155-165Yes (¹JC-F)
C3 (C-OH)~140-150Yes (²JC-F)
C4~110-120Yes (³JC-F)
C5~105-115Yes (⁴JC-F)
C6 (C-OPr)~160-170Yes (³JC-F)
O-CH₂~65-75No
CH₂~20-30No
CH₃~10-15No
¹⁹F NMR Predicted Chemical Shift (ppm) Multiplicity
C2-F~ -70 to -90dd

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

2D NMR experiments are crucial for unambiguously assigning the signals observed in the 1D spectra and for establishing the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings. sdsu.edu For 2-Fluoro-6-propoxypyridin-3-ol, a cross-peak between the two aromatic protons would confirm their adjacent positions on the pyridine ring. researchgate.net Additionally, correlations between the protons of the propoxy group (CH₃ to the adjacent CH₂ and that CH₂ to the O-CH₂) would be observed, confirming the structure of the alkyl chain. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. scribd.com It allows for the definitive assignment of the carbon signals for the protonated aromatic positions and the carbons of the propoxy group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. scribd.com HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as C2, C3, and C6 in the pyridine ring. For instance, correlations from the aromatic protons to the carbons bearing the fluorine, hydroxyl, and propoxy groups would be expected, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. nanalysis.com In 2-Fluoro-6-propoxypyridin-3-ol, a NOESY experiment could show a correlation between the protons of the propoxy group (specifically the O-CH₂ protons) and the aromatic proton at the C5 position, which would provide further confirmation of the connectivity and conformation of the propoxy group relative to the pyridine ring. spbu.ru

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The IR spectrum of 2-Fluoro-6-propoxypyridin-3-ol is expected to show characteristic absorption bands. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. nih.gov Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹. The C-O stretching vibrations of the propoxy ether linkage and the phenolic hydroxyl group would likely be observed in the 1200-1300 cm⁻¹ region. The C-F stretching vibration typically gives a strong absorption in the 1000-1100 cm⁻¹ range. Aromatic C=C and C=N stretching vibrations will be visible in the 1400-1600 cm⁻¹ region.

Functional Group Characteristic Absorption Range (cm⁻¹)
O-H stretch (hydroxyl)3200-3600 (broad)
Aromatic C-H stretch3000-3100
Aliphatic C-H stretch2850-3000
Aromatic C=C and C=N stretch1400-1600
C-O stretch (ether and phenol)1200-1300
C-F stretch1000-1100

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of its fragmentation patterns. The molecular formula of 2-Fluoro-6-propoxypyridin-3-ol is C₈H₁₀FNO₂.

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the elemental composition of the molecule. For 2-Fluoro-6-propoxypyridin-3-ol, the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared with the experimentally measured value to confirm the molecular formula.

Tandem Mass Spectrometry (MS/MS) for Mechanistic Insights

Despite a comprehensive search of available scientific literature and chemical databases, no specific experimental data regarding the Ultraviolet-Visible (UV-Vis) spectroscopy, Raman spectroscopy, or X-ray crystallography of the chemical compound 2-Fluoro-6-propoxypyridin-3-OL could be located.

Therefore, it is not possible to provide the requested detailed research findings and data tables for the specified spectroscopic characterization methodologies for this particular compound. The information necessary to generate an accurate and scientifically sound article on these specific analytical techniques for 2-Fluoro-6-propoxypyridin-3-OL is not publicly available at this time.

It is important to note that while information on similar chemical structures may exist, the strict focus on "2-Fluoro-6-propoxypyridin-3-OL" as per the instructions precludes the inclusion of data from analogous compounds.

Theoretical and Computational Chemistry Investigations

Conformational Analysis and Energy Landscapes

The propoxy group in 2-Fluoro-6-propoxypyridin-3-OL introduces conformational flexibility. The rotation around the C-O and C-C bonds of this side chain leads to various possible conformers, each with a different energy. Conformational analysis aims to identify the most stable conformer(s) and map the potential energy surface (PES) associated with these rotations.

Computational methods can perform a systematic scan of the dihedral angles of the propoxy group to locate energy minima (stable conformers) and transition states on the energy landscape. Such a study on 2-acetamido-5-aminopyridine used a PES scan at the B3LYP/6-31+G(d,p) level to identify its stable conformers. nih.gov For 2-Fluoro-6-propoxypyridin-3-OL, this analysis would reveal the preferred orientation of the propoxy chain relative to the pyridine (B92270) ring, which can be influenced by steric hindrance and intramolecular interactions, such as hydrogen bonding between the propoxy oxygen and the 3-hydroxyl group.

Aromaticity Assessment of the Pyridine Ring System

Pyridine is an aromatic heterocycle with six π-electrons in a cyclic, planar, conjugated system, fulfilling Hückel's rule. fiveable.melibretexts.org The aromaticity of the pyridine ring in 2-Fluoro-6-propoxypyridin-3-OL is influenced by its substituents. A common computational method to quantify aromaticity is the Nucleus-Independent Chemical Shift (NICS). NICS values are calculated at the center of the ring; a negative value typically indicates aromaticity, while a positive value suggests anti-aromaticity. researchgate.net

The substituents on the pyridine ring can modulate its aromatic character. Electron-withdrawing groups like fluorine can slightly alter the electron distribution in the ring. In a study of the tautomerism between 2-hydroxypyridine and 2-pyridinone, NICS calculations showed that the hydroxyl form is more aromatic than the keto form. acs.org A similar analysis for 2-Fluoro-6-propoxypyridin-3-OL would quantify the aromaticity of its pyridine ring and could be used to compare the aromatic character of its different tautomers.

Theoretical Studies of Tautomerism and Proton Transfer Mechanisms

The "-pyridin-3-ol" core of the molecule allows for keto-enol tautomerism. The compound can exist in equilibrium with its keto tautomer, 2-fluoro-6-propoxy-3(2H)-pyridone. Computational chemistry is instrumental in studying such equilibria. wuxiapptec.com By calculating the relative energies of the tautomers, it is possible to predict which form is more stable.

Studies on the tautomerism of 3-hydroxypyridine (B118123) have shown that the equilibrium is sensitive to the environment. researchgate.net Theoretical calculations can model this by including solvent effects, often through models like the Polarizable Continuum Model (PCM). Furthermore, computational methods can elucidate the mechanism of the interconversion, which involves proton transfer. The energy barrier for this process can be calculated by locating the transition state structure. For related systems like 2-pyridone, it has been shown that the presence of water molecules can significantly lower the activation barrier for tautomerization by facilitating the proton transfer. wuxiapptec.com

Computational Modeling of Reaction Mechanisms and Transition States

Beyond intramolecular processes, computational chemistry can model the reaction mechanisms between 2-Fluoro-6-propoxypyridin-3-OL and other reagents. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products. A key aspect of this is the identification and characterization of transition states—the high-energy structures that represent the bottleneck of a reaction.

For example, modeling the fluorination of a pyridine ring would involve calculating the energies of reactants, intermediates, transition states, and products. researchgate.net Recent advances in machine learning, combined with quantum chemistry, are accelerating the prediction of transition state structures, which are notoriously difficult to observe experimentally due to their fleeting nature. digitellinc.com For 2-Fluoro-6-propoxypyridin-3-OL, such studies could predict its reactivity in various chemical transformations, such as electrophilic aromatic substitution or reactions involving the hydroxyl and propoxy groups.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

There are currently no published studies that provide predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), or Ultraviolet-Visible (UV-Vis) spectroscopic parameters for 2-Fluoro-6-propoxypyridin-3-ol based on theoretical calculations. Computational chemistry techniques, such as Density Functional Theory (DFT), are commonly employed to forecast these parameters, offering valuable insights into the molecular structure and electronic properties of compounds. However, the application of these methods to 2-Fluoro-6-propoxypyridin-3-ol has not been documented in scientific literature.

Table 1: Predicted Spectroscopic Parameters for 2-Fluoro-6-propoxypyridin-3-ol (Data Not Available)

Parameter Predicted Value
¹H NMR Chemical Shifts (ppm) Not Available
¹³C NMR Chemical Shifts (ppm) Not Available
Key IR Vibrational Frequencies (cm⁻¹) Not Available

| UV-Vis λmax (nm) | Not Available |

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Similarly, there is a lack of published research on the use of molecular dynamics (MD) simulations to investigate the dynamic behavior and intermolecular interactions of 2-Fluoro-6-propoxypyridin-3-ol. MD simulations are a powerful tool for understanding the movement of atoms and molecules over time, providing a deeper understanding of conformational changes, solvent effects, and interactions with other molecules. Without specific studies, a detailed account of these dynamic properties for 2-Fluoro-6-propoxypyridin-3-ol remains unavailable.

Table 2: Summary of Molecular Dynamics Simulation Findings for 2-Fluoro-6-propoxypyridin-3-ol (Data Not Available)

Simulation Aspect Findings
Conformational Analysis Not Available
Solvent Interaction Profile Not Available

| Key Intermolecular Interactions | Not Available |

Advanced Research Perspectives and Emerging Applications

Development of Novel Chemical Probes and Tools in Organic Synthesis

The development of molecular probes for studying biological systems and chemical reactions is a critical area of research. The unique properties of the fluorine-19 (¹⁹F) isotope make it an exceptional nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy. biorxiv.orgthermofisher.com Due to the near-total absence of fluorine in biological systems, the ¹⁹F NMR signal provides a clear and interference-free window for observation. cfplus.cz The chemical shift of a ¹⁹F nucleus is also highly sensitive to its local chemical environment, making it an ideal reporter for molecular interactions, conformational changes, and binding events. biorxiv.orgthermofisher.com

Compounds like 2-Fluoro-6-propoxypyridin-3-OL are promising candidates for ¹⁹F NMR probes. The fluorine atom on the pyridine (B92270) ring can serve as the NMR-active reporter. By attaching this molecule to a larger biomolecule (such as a protein or nucleic acid) or a synthetic molecule of interest, researchers can monitor complex processes. cfplus.cz For example, a change in the protein's conformation upon binding to a drug could induce a measurable shift in the ¹⁹F NMR signal, providing valuable data on the mechanism of action. biorxiv.org The development of clickable fluoroalkyl azides has further simplified the process of attaching these ¹⁹F NMR tags to various molecules, accelerating research in structural biology and materials science. cfplus.cz

Exploration as Precursors for Advanced Organic Materials and Polymers

Fluorinated polymers are a unique class of materials known for their exceptional chemical inertness, thermal stability, low friction coefficients, and hydrophobicity. researchgate.netnih.gov These properties stem from the high bond energy of the carbon-fluorine bond. mdpi.com Specialty fluoropolymers are indispensable in high-tech industries, including aerospace, electronics, and biomedicine. pageplace.de

The structure of 2-Fluoro-6-propoxypyridin-3-OL suggests its potential use as a monomer or a modifying agent in the synthesis of new high-performance polymers. The pyridine ring can be incorporated into a polymer backbone, while the fluorine and propoxy groups can tune the material's final properties. For instance, perfluoropyridine (PFPy) has been used to create a range of fluorinated polymers and networks through nucleophilic aromatic substitution (SNAr) reactions. mdpi.comresearchgate.net Similarly, the fluorine atom in 2-Fluoro-6-propoxypyridin-3-OL could serve as a reactive site for polymerization or grafting onto other polymer chains.

The incorporation of such fluorinated pyridine units could lead to polymers with:

Low Surface Energy : Resulting in materials that are highly hydrophobic and oleophobic, useful for creating self-cleaning or anti-fouling surfaces. mdpi.com

Specific Optical or Electrical Properties : The aromatic pyridine core can contribute to the polymer's electronic characteristics.

Research into the polymerization of fluorinated acrylates and the modification of polyurethanes with fluorinated segments demonstrates the versatility of fluorine in polymer chemistry. mdpi.comnih.gov While direct polymerization of 2-Fluoro-6-propoxypyridin-3-OL has yet to be reported, its potential as a building block for materials with tailored properties remains a compelling avenue for exploration. digitellinc.com

Applications in Catalyst Design and Ligand Development

Transition metal catalysis is a fundamental tool in chemical synthesis, and the performance of a metal catalyst is critically dependent on the electronic and steric properties of its surrounding ligands. cjcatal.com The introduction of fluorine into a ligand's structure can profoundly influence a catalyst's activity, selectivity, and stability. The electron-withdrawing nature of fluorine can modulate the electron density at the metal center, which in turn affects its reactivity in catalytic cycles like oxidative addition and reductive elimination. nih.gov

The 2-Fluoro-6-propoxypyridin-3-OL scaffold is well-suited for ligand design. The pyridine nitrogen and the hydroxyl oxygen can act as a bidentate chelate, binding to a transition metal center. The fluorine atom at the 2-position would exert a strong inductive effect, altering the electronic properties of the coordinated metal. This fine-tuning can be crucial for optimizing catalytic processes. For example, fluorinated ligands have been used in cobalt and iron complexes to influence the spin state of the metal center and in palladium-catalyzed reactions for C-F bond formation. fu-berlin.denih.gov Designing a library of ligands based on the fluorinated hydroxypyridine core, with variations in the alkoxy group (e.g., propoxy), could provide a systematic way to modulate catalytic performance for a wide range of organic transformations. cjcatal.com

Interdisciplinary Research with Analytical and Environmental Chemistry

The high sensitivity of detection methods for fluorinated compounds, coupled with their low natural abundance, makes them excellent tracers for environmental studies. acs.org Perfluorocarbon compounds have been used for decades to track the movement of air and water masses, monitor geological carbon sequestration, and detect leaks in underground pipelines. acs.orgacs.orgarizona.edu The unique analytical signature of these compounds allows them to be detected at extremely low concentrations (parts per quadrillion). acs.org

While not a perfluorocarbon, the distinct structure of 2-Fluoro-6-propoxypyridin-3-OL makes it a candidate for use as a specialized tracer in hydrological or soil studies. arizona.edu Furthermore, the proliferation of fluorinated pharmaceuticals and agrochemicals has raised interest in their environmental fate. montclair.edu Analytical techniques like ¹⁹F NMR and high-resolution mass spectrometry are being employed to track these compounds and their degradation byproducts in aquatic systems. montclair.edu Research into the environmental behavior of fluorinated pyridines could provide valuable data for assessing their persistence, transformation, and potential impact, contributing to the development of more environmentally benign chemicals.

Future Directions and Underexplored Research Avenues for Fluorinated Hydroxypyridines

The field of fluorine chemistry is continuously expanding, driven by the quest for molecules with enhanced properties and novel functionalities. researchgate.netmdpi.com For the class of fluorinated hydroxypyridines, including 2-Fluoro-6-propoxypyridin-3-OL, several research avenues remain underexplored but hold significant promise.

Advanced Bio-imaging and Sensing : Moving beyond simple ¹⁹F NMR probes, these molecules could be integrated into multimodal imaging agents (e.g., combining ¹⁹F NMR with fluorescence or Positron Emission Tomography) for more sophisticated biological studies. mdpi.com

Smart and Functional Polymers : A key future direction is the synthesis and characterization of polymers derived from fluorinated hydroxypyridine monomers. researchgate.net These materials could be designed to be "smart," responding to external stimuli like pH, temperature, or light, for applications in drug delivery, tissue engineering, or adaptive coatings. nih.gov

Green and Sustainable Chemistry : Developing more efficient and environmentally friendly methods for synthesizing fluorinated pyridines is an ongoing challenge. nih.gov Furthermore, studying the biodegradability and environmental fate of new fluorinated compounds and the polymers made from them will be crucial for sustainable technology development. researchgate.net

Catalysis for Challenging Transformations : The development of catalysts based on fluorinated hydroxypyridine ligands could enable new, highly selective chemical reactions that are currently difficult to achieve. Exploring their use in asymmetric catalysis, where subtle electronic tuning can lead to large differences in product stereochemistry, is a particularly promising area.

Interactive Data Table: Potential Applications of Fluorinated Hydroxypyridines

Research AreaSpecific ApplicationKey Enabling Feature(s)
Chemical Biology ¹⁹F NMR Probes for Protein StudiesHigh sensitivity of ¹⁹F nucleus to local environment; low biological background.
Materials Science Monomers for High-Performance PolymersThermal/chemical stability of C-F bond; low surface energy.
Catalysis Ligands for Transition Metal CatalystsElectronic tuning of metal center via inductive effect of fluorine.
Environmental Science Hydrological and Atmospheric TracersHigh detection sensitivity; low natural abundance.
Analytical Chemistry Standards for Environmental MonitoringUnique mass spectrometry and NMR signatures for tracking fluorinated pollutants.

Q & A

Basic: What are the optimal synthetic routes for preparing 2-Fluoro-6-propoxypyridin-3-OL?

Methodological Answer:

  • Fluorination Strategy : Fluorine can be introduced via nucleophilic aromatic substitution (SNAr) using potassium fluoride (KF) in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures (80–120°C) .
  • Propoxy Group Installation : Propoxy substitution at the 6-position may involve alkylation of a hydroxyl precursor (e.g., 6-hydroxy-2-fluoropyridin-3-ol) with 1-bromopropane under basic conditions (e.g., NaH in tetrahydrofuran) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures purity (>95% by HPLC).

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹⁹F NMR : Detects fluorine environment (δ ≈ -110 to -130 ppm for aromatic fluorine) .
    • ¹H and ¹³C NMR : Assign hydroxyl (δ ~10–12 ppm) and propoxy protons (δ ~1.0–1.5 ppm for CH3, δ ~3.5–4.0 ppm for OCH2) .
  • X-ray Crystallography : Slow evaporation from methanol/water yields crystals. Fluorine atoms require high-resolution data (synchrotron sources recommended) to resolve positional disorder .

Basic: What safety precautions are essential when handling 2-Fluoro-6-propoxypyridin-3-OL?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .
  • Storage : Store in airtight containers under inert gas (N2/Ar) at 2–8°C to prevent hydrolysis or oxidation .
  • Waste Disposal : Neutralize with dilute NaOH before disposal in halogenated waste containers .

Advanced: How do structural modifications (e.g., propoxy vs. methoxy) influence bioactivity?

Methodological Answer:

  • Comparative SAR Study :
    • Synthesize analogs (e.g., 2-Fluoro-6-methoxypyridin-3-ol) and test in enzyme inhibition assays (e.g., kinase or protease panels).
    • Lipophilicity Impact : Propoxy increases logP vs. methoxy, enhancing membrane permeability (measure via PAMPA assay) .
    • Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with target proteins (e.g., hydrophobic pockets accommodating propoxy) .

Advanced: How can conflicting crystallographic data (e.g., bond lengths/angles) be resolved?

Methodological Answer:

  • Data Validation :
    • Compare experimental bond lengths/angles with DFT-optimized structures (B3LYP/6-31G* level).
    • Check for thermal motion artifacts using anisotropic displacement parameters .
  • Crystallization Optimization : Use additives (e.g., crown ethers) to improve crystal quality and reduce disorder .

Advanced: How to address contradictions in reported biological activity data?

Methodological Answer:

  • Purity Verification : Confirm compound integrity via LC-MS and elemental analysis to rule out degradation .
  • Assay Reproducibility :
    • Standardize assay conditions (e.g., buffer pH, temperature) across labs.
    • Use positive controls (e.g., known inhibitors) to validate experimental setups .
  • Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect size variability across studies .

Advanced: What strategies validate target engagement in cellular assays?

Methodological Answer:

  • Fluorescent Probes : Develop a fluorescent derivative (e.g., BODIPY-labeled analog) for live-cell imaging to track subcellular localization .
  • Pull-Down Assays : Immobilize the compound on sepharose beads to capture binding proteins, identified via mass spectrometry .
  • Thermal Shift Assay (TSA) : Monitor protein melting temperature shifts upon compound binding to confirm direct interaction .

Advanced: How to design stability studies under physiological conditions?

Methodological Answer:

  • pH-Dependent Stability : Incubate in buffers (pH 2.0–7.4) at 37°C, sampling at 0, 6, 12, 24 h. Quantify degradation via HPLC .
  • Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation. Identify metabolites via UPLC-QTOF .
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and monitor photodegradation products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.